molecular formula C5H6N2<br>NH2C5H4N<br>C5H6N2 B139424 2-Aminopyridine CAS No. 504-29-0

2-Aminopyridine

Cat. No. B139424
CAS RN: 504-29-0
M. Wt: 94.11 g/mol
InChI Key: ICSNLGPSRYBMBD-UHFFFAOYSA-N
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Description

2-Aminopyridine is an organic compound with the formula H2NC5H4N. It is one of three isomeric aminopyridines and is a colorless solid used in the production of various drugs . It is a yellow or white crystalline solid with a characteristic odor and is soluble in water, alcohol, benzene, ether, and hot petroleum ether .


Synthesis Analysis

2-Aminopyridine is known for the synthesis of diverse biological molecules. It is a simple, low molecular weight, and perfectly functionalized moiety. Many pharmaceutical companies aim to synthesize low-molecular-weight molecules for use as pharmacophores against various biological targets . A practical and mild process to access 2-aminopyridine derivatives using ruthenium-catalyzed [2+2+2] cycloaddition of various 1,6- and 1,7-diynes with cyanamides has been described .


Molecular Structure Analysis

The molecular structure of 2-Aminopyridine has been investigated using Møller–Plesset perturbation theory (MP2/6-31G(d) and MP2/6-31++G(d,p)) and Density Functional Theory (DFT/B3LYP) methods . The tautomerization of 2-Aminopyridine was also studied .


Chemical Reactions Analysis

2-Aminopyridine neutralizes acids in exothermic reactions to form salts plus water. It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .


Physical And Chemical Properties Analysis

2-Aminopyridine is a white powder, leaflets, or crystals with a characteristic odor . It has a molecular weight of 94.1, a boiling point of 411°F, and a melting point of 137°F . It is soluble in water .

Scientific Research Applications

1. Synthesis of Diverse Biological Molecules

2-Aminopyridine is utilized in the synthesis of a variety of biological molecules. Its low molecular weight and simple design make it ideal for synthesizing pharmacophores against different biological targets. The simplicity of 2-aminopyridine facilitates the production of single products with minimal side reactions, which is advantageous in drug discovery programs (Rao & Chanda, 2021).

2. Key Structural Core in Bioactive Natural Products

2-Aminopyridines are crucial in the structure of bioactive natural products and organic materials, making them valuable synthetic targets. Their synthesis methods, such as reactions between dibromopyridine and various amines, yield high-quality 2-aminopyridines, which are then used in C-C cross-coupling reactions (Bolliger, Oberholzer, & Frech, 2011).

3. Use in Spectrofluorimetric Determination

2-Aminopyridine has applications in the spectrofluorimetric determination of impurities in pharmaceutical preparations. This approach helps confirm the purity of pharmaceutical products like piroxicam and tenoxicam (Barary, Abdel-Hay, Sabry, & Belal, 2004).

4. Analysis of Oligosaccharides

In the field of biochemistry, 2-aminopyridine is used for tagging reducing end sugars of oligosaccharides, enabling the analysis of their polymerization degree, sequence, and linkage points (Hase, Ikenaka, & Matsushima, 1978).

5. Microwave-Assisted Synthesis

2-Aminopyridines can be synthesized from β-halo α,β-unsaturated aldehydes using microwave-assisted Knoevenagel reaction, enabling the efficient production of fused and substituted 2-aminopyridine derivatives (Gogoi, Gogoi, Goswami, & Boruah, 2015).

6. Coordination Chemistry with Metals

2-Aminopyridine plays a significant role in the coordination chemistry of bidentate aminopyridinato ligands with both main group and transition metals. Its ability to fine-tune electronic effects and control metal-to-ligand stoichiometry makes it a versatile choice in this area (Noor, 2021).

7. Multicomponent Synthesis

The compound is involved in multicomponent reactions for synthesizing nitrogen heterocyclic compounds, providing a practical approach to creating functionalized 2-aminopyridines (Benzenine et al., 2020).

Safety And Hazards

2-Aminopyridine is considered hazardous. Exposure routes include inhalation, skin absorption, ingestion, skin, and/or eye contact. Symptoms of exposure can include irritation of the eyes, nose, throat, headache, dizziness, excitement, nausea, high blood pressure, respiratory distress, lassitude (weakness, exhaustion), convulsions, and stupor .

properties

IUPAC Name

pyridin-2-amine
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InChI

InChI=1S/C5H6N2/c6-5-3-1-2-4-7-5/h1-4H,(H2,6,7)
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InChI Key

ICSNLGPSRYBMBD-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=NC(=C1)N
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Molecular Formula

C5H6N2, Array
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Related CAS

83784-84-3, Array
Record name Poly(2-aminopyridine)
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DSSTOX Substance ID

DTXSID0024505
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Molecular Weight

94.11 g/mol
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Physical Description

2-aminopyridine appears as white powder or crystals or light brown solid. (NTP, 1992), Aminopyridine is a white or clear colored crystalline solid. It is soluble in water and alcohol. It is toxic by ingestion and by inhalation of the dust. It is used to make pharmaceuticals and dyes., White powder, leaflets, or crystals with a characteristic odor; [NIOSH], COLOURLESS OR WHITE POWDER OR CRYSTALS WITH CHARACTERISTIC ODOUR., White powder, leaflets, or crystals with a characteristic odor.
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Boiling Point

399 to 410 °F at 760 mmHg (NTP, 1992), 210.6 °C, Boiling point: 104-106 °C @ 20 mm Hg, 211 °C, 411 °F
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Flash Point

198 °F (NTP, 1992), 198 ° F, 68 °C, 154 °F (closed cup), 68 °C c.c., 198 °F, 154 °F
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Solubility

10 to 50 mg/mL at 66 °F (NTP, 1992), Soluble in alcohol, benzene, ether, and hot petrol ether, >100 g/100 g water @ 20 °C, Soluble in ethanol, ethyl ether, and acetone, Water solubility: >100g/100mL at 20 °C, Solubility in water: very good, >100%
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Density

1.065 @ 20 °C/4 °C
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Vapor Density

3.25 (Air= 1), Relative vapor density (air = 1): 3.2
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Vapor Pressure

0.8 mmHg at 77 °F (NIOSH, 2023), 0.09 [mmHg], Vapor pressure, kPa at 25 °C: 0.8, 0.8 mmHg at 77 °F, (77 °F): 0.8 mmHg
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Mechanism of Action

AMINOPYRIDINES @ CONCN ABOVE 1X10-5 MOLAR CAUSED CONTRACTIONS OF GUINEA PIG ILEUM. AMINOPYRIDINES MAY ACT ON CHOLINERGIC NERVES IN ILEUM, CAUSING INCR RELEASE OF ACETYLCHOLINE BY FACILITATING CALCIUM MOVEMENT, NOT BLOCKING POTASSIUM CONDUCTANCE., THE EFFECTS OF 2-, 3-, AND 4-AMINOPYRIDINES WERE INVESTIGATED ON THE ISOLATED CHICK NERVE-MUSCLE PREPARATION AND ON NERVE-FREE CELL CULTURES OF EMBRYONIC CHICK SKELETAL MUSCLE. ALL 3 COMPOUNDS REVERSED TUBOCURARINE BLOCKADE & AUGMENTED TWITCH HEIGHT IN INDIRECTLY STIMULATED ISOLATED NERVE-MUSCLE PREPN. THE AMINOPYRIDINES MAY FACILITATE NEUROMUSCULAR TRANSMISSION BY INCR ACETYLCHOLINE RELEASE IN RESPONSE TO NERVE STIMULATION., 2-AMINOPYRIDINE BLOCKED POTASSIUM CHANNELS OF SQUID AXON MEMBRANES IN MANNER DEPENDENT ON MEMBRANE POTENTIAL & DURATION & FREQUENCY OF VOLTAGE CLAMP PULSES. BINDING IS TO CLOSED K CHANNELS, RELEASED FROM OPEN CHANNELS IN VOLTAGE-DEPENDENT MANNER.
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Product Name

2-Aminopyridine

Color/Form

White leaflets or large colorless crystals, WHITE POWDER OR CRYSTALS, White powder, leaflets, or crystals., Leaflets, or large crystals

CAS RN

504-29-0, 26445-05-6, 24843-39-8
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Melting Point

138 to 140 °F (NTP, 1992), 58.1 °C, 58 °C, 137 °F
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Synthesis routes and methods I

Procedure details

Under the same reaction procedure and conditions as in Example 1 (benzaldehyde 0.5 mmol, aniline 0.3 mmol, bezoic acid 0.03 mmol, 1-hexene 2.5 mmol, toluene 0.87 mmol), various 2-aminopyridine derivatives 0.1 mmol as shown in the following table 3, were added to each 500 ml pressure reactor. The mixture was stirred at normal temperature for 2-3 minutes and then combined with Rh(PPh3)3Cl 0.01 mmol. While the reactor was stopped with a stopper, the reactants were heated at 130° C. for 1 hour with stirring. After completion of the reaction, gas chromatography was conducted to determine the yields of heptanophenone, products from various aminopyridine derivatives. The results are presented in Table 3, below.
Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
0.3 mmol
Type
reactant
Reaction Step One
Quantity
0.03 mmol
Type
reactant
Reaction Step One
Quantity
2.5 mmol
Type
reactant
Reaction Step One
Quantity
0.87 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Rh(PPh3)3Cl
Quantity
0.01 mmol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 28.1 g (0.72 mole) of sodamide, 400 cc of toluene containing 0.1 cc of oleic acid, and 65.5 g (0.60 mole) of 3-methoxypyridine was placed in a liter Magne Drive, equipped as described in Example 15. The autoclave was closed and purged of air with ammonia, pressurized to 30 psig with ammonia and then to 200 psig with nitrogen. The pressure relief valve was set at 340 psig. Cooling water was turned on the reflux condenser. The mixture was heated with stirring to 120° C. and kept heating (maximum temperature 136° C.) for about 4.5 hours until noncondensable gases stopped passing through the pressure relief valve. The autoclave was cooled the 25° C., vented to atmospheric pressure, and hydrolyzed with 150 cc of water. The oil phase was separated. The aqueous phase was extracted twice with 50 cc of an equal volume solution of 4-picoline and toluene. The oil layer and extracts were combined and distilled under vacuum to give 0.14 mole of recovered 3-methypyridine, 0.05 moles of 2-aminopyridine. 0.02 moles of 3-aminopyridine, 0.02 moles of 2-amino-3-methylpyridine, and 0.18 moles of 3-hydroxypyridine. When 3-methoxypyridine was aminated with sodamide in refluxing xylene at atmospheric pressure, a 40.3% yield of 2-amino-3-methoxypyridine (m.p. 79°-80° C.) was obtained. Both 2-amino-3-methylpyridine and 2-amino-3-methoxypyridine are valuable as starting materials for preparing herbicides as shown in Suzuki et al., Ger. Offen. 2,831,578 (1979). The 3-hydroxypyridine is a valuable starting material for the preparation of the drugs pirbuterol (cardiostimulant and oral brochodialator) and pyridostigmine (cholinergic).
Quantity
28.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
65.5 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Alternatively, 2-chloro-5-nitropyridine can be prepared using the procedure described in the Journal Chemical Society 9 (1941), starting with 2-aminopyrimidine. Nitration of 2-aminopyridine gives 2-amino-5-nitropyridine, which can be converted into 2-hydroxy-5-nitropyridine by a diazonium reaction. Subsequent heating of 2-hydroxy-5-nitropyridine in a phosphorous pentachloride/phosphorous oxychloride mixture yields 2-chloro-5-nitropyridine. The synthesis is summarized below: ##STR13##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminopyridine
Reactant of Route 2
2-Aminopyridine
Reactant of Route 3
2-Aminopyridine
Reactant of Route 4
Reactant of Route 4
2-Aminopyridine
Reactant of Route 5
2-Aminopyridine
Reactant of Route 6
2-Aminopyridine

Citations

For This Compound
25,900
Citations
M Chao, E Schemp, RD Rosenstein - Acta Crystallographica Section …, 1975 - scripts.iucr.org
… Colorless, plate-shaped crystals of 2-aminopyridine were grown by slow evaporation from an ether solu-tion. A single crystal with approximate dimensions 0.3× 0.3× 0.4 mm was …
Number of citations: 115 scripts.iucr.org
RN Rao, K Chanda - Chemical Communications, 2022 - pubs.rsc.org
… the importance of 2-aminopyridine alone as pharmacological … 2-aminopyridine possesses a dual nature in reference to its biological activity. Previous studies describe 2-aminopyridine …
Number of citations: 21 pubs.rsc.org
SP Jose, S Mohan - Spectrochimica Acta Part A: Molecular and …, 2006 - Elsevier
… 2-Aminopyridine is used in the synthesis of biologically useful synthon, a component of non-… Hence, a systematic study on the vibrational spectra of 2-aminopyridine and 2-amino …
Number of citations: 92 www.sciencedirect.com
R Rusakowicz, AC Testa - The Journal of Physical Chemistry, 1968 - ACS Publications
… In view of this shortcoming, we report the results of experiments with 2-aminopyridine (AMP) in 0.1 Ah2so4 and suggest that it is a convenient fluorescence standard in the wavelength …
Number of citations: 155 pubs.acs.org
GR Lappin - Journal of the American Chemical Society, 1948 - ACS Publications
… The amide derived from 2-aminopyridine gave 4-phenyl-2H-pyrido [1, 2-a] pyrimidine-2-… but that no product was obtained when 2-aminopyridine was used. The great difference in …
Number of citations: 124 pubs.acs.org
Y Büyükmurat, E Akalin, AE Özel, S Akyüz - Journal of molecular structure, 1999 - Elsevier
… 2-aminopyridine-tagged oligosaccharides have been widely used for sensitive qualitative … Moreover, 2-aminopyridine (2AP) is used in the preparation of cytidine analogs [4]. In addition …
Number of citations: 47 www.sciencedirect.com
M Monier, DM Ayad, DA Abdel-Latif - Colloids and Surfaces B …, 2012 - Elsevier
… 2-Aminopyridine-glyoxal Schiff's base was prepared through the reaction between … of 2-aminopyridine and the aldehyde group of glyoxal as presented in Scheme 1. 2 g 2-aminopyridine …
Number of citations: 159 www.sciencedirect.com
S Chai, GJ Zhao, P Song, SQ Yang, JY Liu… - Physical Chemistry …, 2009 - pubs.rsc.org
… The 2-aminopyridine used in the present work was dissolved in polar and nonpolar solvents with a concentration of 5 × 10 −4 mol L −1 at room temperature. The formic acid, acetic acid …
Number of citations: 222 pubs.rsc.org
S Hilton, S Naud, JJ Caldwell, K Boxall, S Burns… - Bioorganic & medicinal …, 2010 - Elsevier
… We have identified 3,5-diaryl-2-aminopyridine inhibitors of CHK2 through high throughput screening of a kinase-focussed compound library. We describe efficient synthetic routes to this …
Number of citations: 73 www.sciencedirect.com
S Manna, K Matcha… - Angewandte Chemie …, 2014 - Wiley Online Library
… In conclusion, we have developed a novel annulation of arenes with 2-aminopyridine derivatives mediated by a hypervalent iodine reagent under mild reaction conditions. This …
Number of citations: 122 onlinelibrary.wiley.com

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